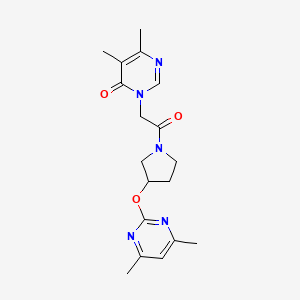
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting with the formation of the pyrimidine core. The synthesis often includes:
Formation of Pyrimidine Core: This can be achieved through the condensation of appropriate β-keto esters and amidines under acidic or basic conditions.
Subsequent Functionalization:
Final Assembly: Coupling the oxy group to the pyrimidine ring and ensuring the proper placement of the oxoethyl group through controlled reaction conditions, possibly involving selective protective group strategies and subsequent deprotection.
Industrial Production Methods: Industrially, large-scale synthesis might leverage continuous flow chemistry to enhance yield and reduce reaction times. The use of automated reactors and precise control over reaction parameters can help streamline the process, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation reactions, often in the presence of agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Substitution Reactions: These reactions could involve the substitution of functional groups on the pyrimidine rings, using reagents such as halogens or nucleophiles under controlled conditions.
Common Reagents and Conditions: Reagents like lithium aluminium hydride for reductions, or halogenating agents for substitutions, play crucial roles.
Major Products Formed: Depending on the conditions, products range from oxidized pyrimidine derivatives to various substituted analogs.
Scientific Research Applications
The compound's unique structure and reactivity profile make it valuable in several research domains:
Chemistry: Used as a precursor for synthesizing more complex molecules or as a catalyst in organic reactions.
Biology: Its interactions with biological macromolecules open avenues for drug discovery, particularly in designing enzyme inhibitors or receptor modulators.
Industry: Employed in material science for designing new materials or as an intermediate in manufacturing processes.
Mechanism of Action
At a molecular level, this compound likely exerts its effects through interaction with enzymes or receptors, modulating their activity. The pathways could involve binding to the active sites of enzymes, thereby inhibiting or modifying their action.
Comparison with Similar Compounds
Comparing this compound with others in the pyrimidine family reveals several key differences:
4,6-Dimethyl-2-pyrimidinamine: Lacks the pyrrolidinyl and oxoethyl groups, affecting its reactivity and applications.
Pyrimidine-2,4-dione Derivatives: Often differ in their substitution pattern on the pyrimidine ring, leading to distinct biological activities and applications.
Properties
IUPAC Name |
3-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-11-7-12(2)21-18(20-11)26-15-5-6-22(8-15)16(24)9-23-10-19-14(4)13(3)17(23)25/h7,10,15H,5-6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEDWYRBDGBKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CN3C=NC(=C(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-2-carboxylic acid](/img/structure/B2742033.png)
![N-(4-Ethylphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2742034.png)
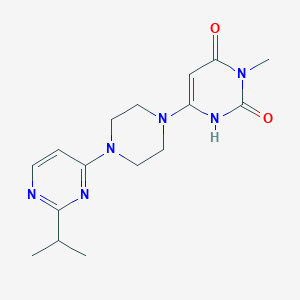
![N-(2-methylphenyl)-2-[1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2742038.png)

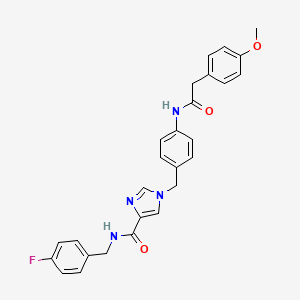
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2742043.png)
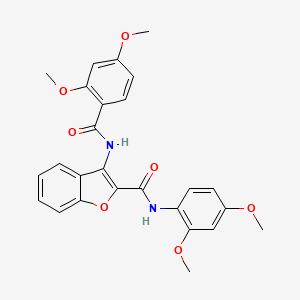
![5-{[(2-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2742048.png)
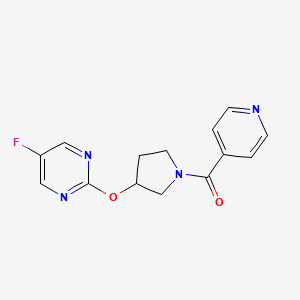
![N-[[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2742051.png)
![3-ethyl-N-[2-(1H-indol-1-yl)ethyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2742052.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2742053.png)
![(2S,4R)-1-[(2S)-2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2742054.png)
